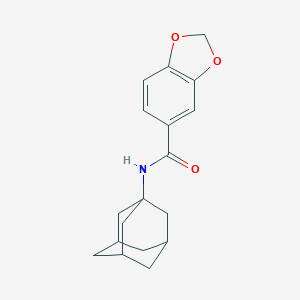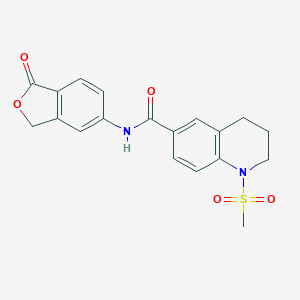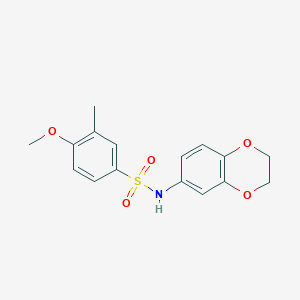
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, also known as MDMA, is a psychoactive drug that has gained widespread popularity in recent years. While it is often associated with recreational use, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and increased sociability. It also activates the sympathetic nervous system, leading to increased heart rate and blood pressure. However, the exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has a number of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It can also cause dehydration and electrolyte imbalances, leading to potential health risks. Long-term use has been associated with cognitive deficits and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments, including its ability to increase empathy and reduce fear, making it a useful tool for studying social behavior. However, its potential for abuse and neurotoxicity make it a challenging substance to work with, and strict safety protocols must be followed to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, including further studies on its potential therapeutic applications, as well as investigations into its long-term effects on the brain and body. Additionally, there is a need for the development of safer and more efficient synthesis methods, as well as the exploration of alternative substances with similar effects. Overall, continued research on N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has the potential to lead to significant advances in the field of psychotherapy and neuroscience.
Méthodes De Synthèse
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and reduction with sodium borohydride. While this method has been used for illicit production, it is not recommended for laboratory use due to safety concerns. Instead, alternative methods have been developed that are safer and more efficient.
Applications De Recherche Scientifique
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide can increase empathy and reduce fear, making it a promising candidate for psychotherapy. However, further research is needed to fully understand its effects and potential risks.
Propriétés
Nom du produit |
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H21NO3/c20-17(14-1-2-15-16(6-14)22-10-21-15)19-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,19,20) |
Clé InChI |
VRESHOVMDCONOA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)




